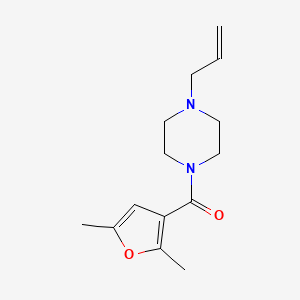
(4-methoxybenzyl)(2-thienylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, commonly known as MTMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a psychoactive substance that belongs to the class of amphetamines and is structurally similar to other psychoactive substances such as MDMA and MDA.
Wirkmechanismus
MTMA acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This results in an increase in mood, energy, and sociability. The exact mechanism of action of MTMA is not fully understood and requires further research.
Biochemical and Physiological Effects:
MTMA has been shown to have a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. MTMA has been shown to have a neuroprotective effect on the brain and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
MTMA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has a long half-life, which allows for longer experiments. However, it is a psychoactive substance and requires careful handling to ensure the safety of researchers. It is also a controlled substance and requires appropriate permits and licenses for use in research.
Zukünftige Richtungen
There are several future directions for the research on MTMA. Further studies are needed to understand the exact mechanism of action and the long-term effects of MTMA on the body. There is also a need for more research on the potential therapeutic applications of MTMA in the treatment of mental health disorders and neurodegenerative diseases. Finally, there is a need for the development of safer and more effective psychoactive substances for use in research and medicine.
Conclusion:
MTMA is a psychoactive substance that has gained significant attention in the scientific research community due to its potential therapeutic applications. It acts as a serotonin and dopamine releaser and has been shown to have a positive effect on mood, cognition, and social behavior. While there are several advantages to the use of MTMA in lab experiments, it requires careful handling and appropriate permits and licenses. Further research is needed to understand the exact mechanism of action and the long-term effects of MTMA on the body.
Synthesemethoden
MTMA can be synthesized by using a multi-step process that involves the reaction of 4-methoxybenzyl chloride with 2-thiophenemethylamine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, which results in the formation of (4-methoxybenzyl)(2-thienylmethyl)amine hydrochloride.
Wissenschaftliche Forschungsanwendungen
MTMA has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood, cognition, and social behavior. MTMA has also been studied for its potential use as a tool in neuroscience research to understand the mechanisms of action of psychoactive substances.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13;/h2-8,14H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMGSKHNFOKORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5303864.png)
![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)
![{(1R)-2-(4-ethyl-3,3-dimethyl-1-piperazinyl)-1-[(ethylthio)methyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5303882.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)

![N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5303906.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5303912.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5303921.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5303928.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)